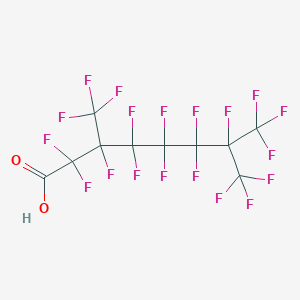

Perfluoro-3,7-dimethyloctanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,8(21,22)23)5(15,16)7(19,20)6(17,18)4(14,9(24,25)26)10(27,28)29/h(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUSAXRVIONPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF19O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379808 | |

| Record name | Perfluoro-3,7-dimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172155-07-6 | |

| Record name | Perfluoro-3,7-dimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Complexities of C10HF19O2: A Technical Guide to its Properties and Biological Interactions

A comprehensive analysis for researchers, scientists, and drug development professionals on the physicochemical properties, experimental protocols, and biological activities of chemical compounds represented by the formula C10HF19O2.

The chemical formula C10HF19O2 primarily represents a group of per- and polyfluoroalkyl substances (PFAS), most notably Perfluorodecanoic acid (PFDA) and its various isomers. These compounds, characterized by a ten-carbon chain where most hydrogen atoms are replaced by fluorine, exhibit unique chemical stability and surfactant properties. This has led to their use in a range of industrial and consumer products. However, their resistance to environmental and biological degradation raises significant concerns regarding their persistence, bioaccumulation, and potential toxicity. This technical guide provides an in-depth overview of the core properties of C10HF19O2 compounds, with a focus on PFDA, its isomers, and their interactions with key biological pathways.

Physicochemical and Toxicological Properties

The properties of compounds under the C10HF19O2 umbrella are diverse, with the straight-chain isomer, Perfluorodecanoic acid (PFDA), being the most studied. Isomers such as Perfluoro(3,7-dimethyloctanoic acid) and 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid also share the same chemical formula but can exhibit different properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for Perfluorodecanoic acid and one of its isomers. Data for other specific isomers is limited.

Table 1: Physicochemical Properties of Perfluorodecanoic Acid (PFDA)

| Property | Value | Reference |

| Molecular Weight | 514.08 g/mol | [1][2] |

| Melting Point | 77-81 °C | [3][4] |

| Boiling Point | 218 °C at 740 mmHg | [3][4] |

| Density | ~1.707 g/cm³ at 20 °C | [1] |

| Water Solubility | Low | [5] |

Table 2: Properties of Perfluoro(3,7-dimethyloctanoic acid)

| Property | Value | Reference |

| Molecular Weight | 514.08 g/mol | [6][7] |

| CAS Number | 172155-07-6 | [6][8] |

| Physical State | Clear Liquid | [9] |

| Boiling Point | 215-217 °C | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study and quantification of C10HF19O2 compounds. The following sections provide outlines for key experimental procedures.

Synthesis of Perfluorodecanoic Acid (PFDA)

Two primary methods for the synthesis of PFDA are electrochemical fluorination (ECF) and telomerization.[5]

Electrochemical Fluorination (ECF):

-

Starting Material: A non-fluorinated carboxylic acid (e.g., decanoic acid) or its derivative (e.g., acyl chloride).

-

Reaction: The starting material is subjected to electrolysis in anhydrous hydrogen fluoride at a cell potential of 4.5 to 7 V.

-

Hydrolysis: The resulting perfluorinated acyl fluoride is then hydrolyzed, typically using a base like sodium hydroxide, to yield the sodium salt of PFDA.

-

Acidification: The salt is then acidified to produce Perfluorodecanoic acid.

-

Purification: The final product is purified through techniques such as distillation or recrystallization.

Telomerization:

-

Telogen: A perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) is used as the chain transfer agent.

-

Taxogen: Tetrafluoroethylene is used as the monomer.

-

Reaction: The telogen and taxogen are reacted to form a mixture of perfluoroalkyl iodides of varying chain lengths.

-

Oxidation: The desired ten-carbon perfluoroalkyl iodide is separated and then oxidized to form the corresponding carboxylic acid (PFDA).

-

Purification: The product is purified using standard laboratory techniques.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of PFDA in various matrices, including serum, plasma, and water.[1][10]

Sample Preparation (Serum/Plasma):

-

Aliquoting: An aliquot of the serum or plasma sample (e.g., 100 µL) is transferred to a polypropylene tube.

-

Internal Standard Spiking: An isotopically labeled internal standard (e.g., ¹³C₂-PFDA) is added to the sample to correct for matrix effects and procedural losses.

-

Protein Precipitation: Proteins are precipitated by adding a solvent such as methanol or acetonitrile. The mixture is vortexed to ensure thorough mixing.

-

Centrifugation: The sample is centrifuged at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube for analysis.

-

Evaporation and Reconstitution (Optional but recommended for higher sensitivity): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with an additive like ammonium acetate or formic acid, is employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Below is a graphical representation of a typical experimental workflow for PFDA analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | C10HF19O2 | CID 2776093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 4. d-nb.info [d-nb.info]

- 5. Perfluorodecanoic acid - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. achemtek.com [achemtek.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. exfluor.com [exfluor.com]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Synthesis of Perfluoro-3,7-dimethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-3,7-dimethyloctanoic acid, a branched-chain perfluoroalkyl substance (PFAS), is a compound of increasing interest in various scientific and industrial fields. Its unique chemical and physical properties, derived from its highly fluorinated and branched structure, make it a subject of study in materials science, environmental science, and toxicology. This technical guide provides a comprehensive overview of the plausible synthesis pathway for this compound, focusing on the core chemical transformations and providing detailed, albeit inferred, experimental protocols based on established organofluorine chemistry.

Plausible Synthesis Pathway Overview

A likely synthetic route to this compound involves a two-step process:

-

Oligomerization of Hexafluoropropylene (HFP): The first step is the controlled trimerization of hexafluoropropylene to produce a specific C9 perfluoroalkene isomer, which serves as the backbone for the final product.

-

Oxidation of the HFP Trimer: The resulting perfluoroalkene is then oxidized to introduce the carboxylic acid functionality, followed by appropriate work-up to yield the target molecule.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 172155-07-6 | [1] |

| Molecular Formula | C₁₀HF₁₉O₂ | [2] |

| Molecular Weight | 514.08 g/mol | [2] |

| Appearance | Clear Liquid | [3] |

| Boiling Point | 215-217 °C | [3] |

| Purity | 97% | [3] |

Experimental Protocols

The following protocols are detailed, conceptual methodologies derived from analogous reactions in organofluorine chemistry.

Step 1: Synthesis of Hexafluoropropylene Trimer (Perfluoro-2,4-dimethyl-3-heptene)

The synthesis of hexafluoropropylene (HFP) trimers is typically achieved through anionic oligomerization, where the choice of catalyst and solvent is crucial for controlling the isomer distribution.[4] To obtain the precursor for this compound, the desired trimer is likely perfluoro-2,4-dimethyl-3-heptene.

Reaction:

3 CF₃CF=CF₂ → C₉F₁₈ (mixture of isomers)

Materials and Reagents:

-

Hexafluoropropylene (HFP) gas

-

Cesium fluoride (CsF) or Potassium fluoride (KF) (catalyst)

-

Aprotic polar solvent (e.g., Diglyme, Tetraglyme, or N,N-Dimethylformamide)

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, thermocouple, and pressure gauge

-

Cryogenic condensation system for unreacted HFP

-

Fractional distillation apparatus

Procedure:

-

Reactor Preparation: A high-pressure autoclave reactor is dried under vacuum and purged with an inert gas (e.g., nitrogen or argon).

-

Catalyst and Solvent Charging: The catalyst (e.g., CsF) and the aprotic polar solvent (e.g., Tetraglyme) are charged into the reactor under an inert atmosphere.

-

Reaction Initiation: The reactor is cooled to the desired reaction temperature (e.g., 60-80°C). HFP gas is then introduced into the reactor under pressure. The pressure is maintained at a constant level by continuously feeding HFP.

-

Reaction Monitoring: The reaction progress is monitored by observing the uptake of HFP gas.

-

Reaction Quenching and Product Isolation: Once the desired amount of HFP has been consumed, the reactor is cooled, and the excess pressure is carefully vented through a cryogenic trap to recover unreacted HFP.

-

Purification: The liquid product, a mixture of HFP oligomers, is separated from the catalyst by filtration or decantation. The desired trimer isomer, perfluoro-2,4-dimethyl-3-heptene, is then isolated from the mixture by fractional distillation under reduced pressure. The characterization of the isomers is typically performed using ¹⁹F NMR spectroscopy.[5][6]

Step 2: Oxidation of Perfluoro-2,4-dimethyl-3-heptene to Perfluoro-3,7-dimethyloctanoyl Fluoride

The perfluoroalkene is then oxidized to form the corresponding acyl fluoride. A common method for the oxidation of perfluoroalkenes is through epoxidation followed by rearrangement, or direct oxidation.

Reaction:

C₉F₁₈ + [O] → C₉F₁₉COF

Materials and Reagents:

-

Perfluoro-2,4-dimethyl-3-heptene (from Step 1)

-

Oxidizing agent (e.g., aqueous sodium hypochlorite with a phase-transfer catalyst and a co-solvent like acetonitrile)[7]

-

Reaction vessel equipped with a stirrer, dropping funnel, and thermometer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: The perfluoro-2,4-dimethyl-3-heptene is placed in a reaction vessel with a suitable solvent and phase-transfer catalyst.

-

Addition of Oxidant: The aqueous solution of the oxidizing agent is added dropwise to the stirred reaction mixture while maintaining the temperature at a controlled level (e.g., 0-10°C).

-

Reaction Monitoring: The reaction is monitored by techniques such as gas chromatography (GC) or ¹⁹F NMR to follow the disappearance of the starting material.

-

Work-up: After the reaction is complete, the organic layer is separated from the aqueous layer. The organic layer is washed with water and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Purification: The crude perfluoro-3,7-dimethyloctanoyl fluoride is purified by distillation.

Step 3: Hydrolysis of Perfluoro-3,7-dimethyloctanoyl Fluoride to this compound

The final step is the hydrolysis of the acyl fluoride to the carboxylic acid.

Reaction:

C₉F₁₉COF + H₂O → C₉F₁₉COOH + HF

Materials and Reagents:

-

Perfluoro-3,7-dimethyloctanoyl fluoride (from Step 2)

-

Water

-

Reaction vessel

-

Distillation apparatus for removal of HF

Procedure:

-

Hydrolysis: Perfluoro-3,7-dimethyloctanoyl fluoride is carefully reacted with water. The reaction can be exothermic.

-

Product Isolation: The resulting this compound is separated from the hydrofluoric acid formed. This can be achieved by distillation or by neutralization of the acid and subsequent acidification to precipitate the product.

-

Purification: The final product is purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.

Mandatory Visualizations

Caption: Plausible synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. accustandard.com [accustandard.com]

- 2. scbt.com [scbt.com]

- 3. exfluor.com [exfluor.com]

- 4. nbinno.com [nbinno.com]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. Hexafluoropropene Trimer | 6792-31-0 | Benchchem [benchchem.com]

- 7. Synthesis and reactions of the oxides of hexafluoropropylene trimers (Journal Article) | OSTI.GOV [osti.gov]

Physicochemical Properties of Perfluoro-3,7-dimethyloctanoic Acid (PF-3,7-DMOA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA) is a branched-chain per- and polyfluoroalkyl substance (PFAS). As a member of the broader class of PFAS, its physicochemical properties are of significant interest for understanding its environmental fate, toxicokinetics, and potential biological activity. This technical guide provides a comprehensive overview of the currently available data on the physicochemical properties of PF-3,7-DMOA. It includes a summary of its identity, calculated and experimentally determined physical constants, and qualitative solubility. This document also addresses the current knowledge gaps, particularly the absence of specific experimental protocols for this compound and the lack of studies on its direct interaction with signaling pathways. General experimental methodologies for characterizing PFAS and known signaling pathways for related compounds are discussed to provide context and guide future research.

Compound Identification

PF-3,7-DMOA is systematically known as this compound. It is a C10 fluorinated carboxylic acid with methyl branches at the 3 and 7 positions.

| Identifier | Value |

| Full Chemical Name | This compound |

| Synonyms | PF-3,7-DMOA, Perfluoro(3,7-dimethyloctanoic acid), 2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid |

| CAS Number | 172155-07-6[1] |

| Chemical Formula | C₁₀HF₁₉O₂[1] |

| Molecular Weight | 514.08 g/mol [1][2] |

| Canonical SMILES | C(C(C(C(C(C(F)(F)F)(F)C(F)(F)F)(F)F)(F)F)(F)C(F)(F)F)(F)(C(=O)O)F |

Physicochemical Properties

The experimental data for the physicochemical properties of PF-3,7-DMOA are limited and, in some cases, conflicting. The following table summarizes the available information. It is important to note that some of the listed values are predicted and have not been experimentally verified for this specific isomer.

| Property | Value | Source/Notes |

| Physical State | Liquid, Oily | [1] |

| Color | Clear, Colorless | [1] |

| Odor | Characteristic or Odorless | Conflicting reports. |

| Melting Point | -43.8 °C | |

| Boiling Point | 95 °C | |

| 215-217 °C | [3] | |

| 90 °C at 0.1 mmHg | [4] | |

| Solubility | Sparingly soluble in chloroform and methanol. | [4] No quantitative data for water solubility has been found. |

| pKa (Predicted) | 0.33 ± 0.10 | [4] |

| LogP | No data available |

Experimental Protocols

Specific, detailed experimental protocols for the determination of the physicochemical properties of PF-3,7-DMOA are not available in the public domain. However, general methodologies for characterizing per- and polyfluoroalkyl substances (PFAS) can be adapted.

Determination of pKa

A common method for determining the pKa of PFAS is through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[5] This technique relies on the change in the chemical shift of the fluorine atoms adjacent to the carboxylic acid headgroup as a function of pH.

Measurement of Aqueous Solubility

The equilibrium solubility of PFAS in water can be determined using the shake-flask method followed by a suitable analytical technique for quantification.

Potential Signaling Pathway Interactions (Based on Related PFAS)

There is currently no published research that directly investigates the interaction of PF-3,7-DMOA with any specific signaling pathways. However, studies on other perfluoroalkyl acids (PFAAs), particularly perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have identified them as endocrine-disrupting chemicals that can interact with nuclear receptors.[6][7][8][9] A primary target for many PFAAs is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[10][11][12]

The structural differences between linear and branched-chain PFAS, such as PF-3,7-DMOA, can influence their physicochemical properties and biological activity.[13] Therefore, while the information on related compounds provides a valuable starting point, it should not be directly extrapolated to PF-3,7-DMOA without experimental validation.

Conclusion and Future Directions

This technical guide consolidates the currently available physicochemical data for PF-3,7-DMOA. While fundamental identifiers are well-established, there is a notable lack of comprehensive and consistent experimental data for key properties such as solubility and logP. Furthermore, the biological activity and potential interactions with signaling pathways for PF-3,7-DMOA remain uninvestigated.

For researchers, scientists, and drug development professionals, this highlights a critical need for further experimental work to:

-

Accurately determine the fundamental physicochemical properties of PF-3,7-DMOA using standardized, detailed protocols.

-

Investigate the toxicokinetics and metabolism of this branched-chain PFAS.

-

Elucidate the potential for interaction with key biological targets , including nuclear receptors and other signaling pathways, to better understand its toxicological profile and potential for bioaccumulation.

Such studies are essential for a comprehensive risk assessment and for understanding the environmental and health implications of this and other branched-chain PFAS compounds.

References

- 1. Perfluor(3,7-dimethyloctansäure) – Wikipedia [de.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. exfluor.com [exfluor.com]

- 4. This compound | 172155-07-6 [amp.chemicalbook.com]

- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)—A Synthesis of Current Knowledge with Proposal of Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. endocrine.org [endocrine.org]

- 8. Endocrine disrupting properties of perfluorooctanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocrine disrupting properties of perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of mouse and human peroxisome proliferator-activated receptor-alpha (PPARα) by perfluoroalkyl acids (PFAAs): further investigation of C4-C12 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Majority: An In-depth Technical Guide to the Environmental Occurrence of Branched Chain PFAS Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) represent a large class of persistent synthetic chemicals that have garnered significant environmental and health concerns. While much of the historical focus has been on linear isomers, a substantial portion of the total PFAS burden in the environment exists as branched-chain isomers. These branched isomers, primarily originating from historical manufacturing processes like electrochemical fluorination (ECF), exhibit unique physicochemical properties that influence their environmental fate, transport, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the environmental occurrence of branched-chain PFAS isomers, detailing their prevalence in various environmental compartments, outlining the analytical methodologies for their detection, and exploring the toxicological implications of their distinct structures.

Introduction: The Significance of Branched-Chain PFAS

Historically, the production of widely used long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), through electrochemical fluorination (ECF) resulted in product mixtures containing a significant proportion of branched isomers—typically 20-30%.[1][2][3][4] In contrast, the telomerization process yields predominantly linear isomers.[1][2] This fundamental difference in manufacturing processes is a primary determinant of the isomeric profiles of PFAS released into the environment. The structural variations between linear and branched isomers, though seemingly subtle, lead to significant differences in their environmental behavior and biological interactions. Branched isomers are generally more polar and water-soluble, which affects their partitioning between water, soil, and sediment.[5][6] Furthermore, emerging toxicological data suggests that linear and branched isomers can have different bioaccumulation potentials and may interact with biological systems in distinct ways. A comprehensive understanding of the environmental occurrence and behavior of branched-chain PFAS is therefore critical for accurate risk assessment and the development of effective remediation strategies.

Data Presentation: Quantitative Occurrence of Branched-Chain PFAS Isomers

The following tables summarize the quantitative data on the percentage of branched PFAS isomers found in technical mixtures and various environmental matrices. These values highlight the widespread presence of branched isomers and their differential distribution in the environment.

Table 1: Percentage of Branched Isomers in Technical PFAS Mixtures

| PFAS Compound | Manufacturing Process | Percentage of Branched Isomers (%) | Reference(s) |

| PFOA | Electrochemical Fluorination (ECF) | ~22 | [1][2][3] |

| PFOS | Electrochemical Fluorination (ECF) | ~30 | [1][2][3] |

| PFHxS | Impurity in ECF-produced PFOS | ~18 (in the PFHxS fraction) | [7] |

Table 2: Percentage of Branched Isomers in Environmental Matrices

| Matrix | PFAS Compound | Percentage of Branched Isomers (%) | Geographic Location/Study Details | Reference(s) |

| Water | ||||

| Surface Water | PFOS | 49 - 78 | Swedish sites impacted by point sources | [8] |

| Surface Water | PFOA | 8.6 - 17 | Swedish sites impacted by point sources | [8] |

| Surface Water | PFHxS | 11 - 23 | Swedish sites impacted by point sources | [8] |

| Groundwater | PFOS | 19 (average in 5 contaminated sites) | Veneto Region, Italy | [9] |

| Groundwater | PFOA | ~18 (average in 5 contaminated sites) | Veneto Region, Italy | [9] |

| Soil & Sediment | ||||

| Soil | PFOS | 37 (at fire-fighting training platform) | Swedish site | [9] |

| Sediment | PFOS | 12 (dominant linear isomer) | Nationwide study in France | [2] |

| Wastewater | ||||

| Untreated Wastewater | PFOS | 38 | Three Swedish sites | [3][9] |

| Sewage Sludge | PFOS | 14 | Three Swedish sites | [3][9] |

| Biota & Humans | ||||

| Human Serum | PFHxS | 6 (in exposed individuals) | Uppsala, Sweden | [2] |

| Human Serum | PFOS | Can be higher than in technical products | General observation | [2][3] |

| Animal Tissue | PFOS | <10 (enrichment of linear form) | General observation in fish, polar bears | [2] |

Experimental Protocols: Isomer-Specific PFAS Analysis

Accurate quantification of branched and linear PFAS isomers is essential for understanding their environmental fate and toxicological effects. The following sections provide an overview of the key experimental protocols based on established methods such as U.S. EPA Method 1633.

Sample Collection and Handling

To prevent cross-contamination, all sampling materials must be free of PFAS. High-density polyethylene (HDPE) or polypropylene containers are recommended for sample collection. Field blanks should be collected to ensure no contamination occurred during the sampling process.

Sample Preparation and Extraction

The extraction method varies depending on the sample matrix.

3.2.1. Water Samples (Groundwater, Surface Water, Wastewater)

Solid-phase extraction (SPE) is the most common technique for extracting and concentrating PFAS from aqueous samples.

-

Sample Pre-treatment: Water samples are typically filtered to remove particulate matter. A known amount of isotopically labeled internal standards is added to the sample to allow for quantification by isotope dilution.

-

SPE Cartridge Conditioning: A weak anion exchange (WAX) SPE cartridge is conditioned sequentially with methanol and reagent water.

-

Sample Loading: The water sample is passed through the conditioned SPE cartridge. PFAS, being anionic, are retained on the WAX sorbent.

-

Washing: The cartridge is washed with a mild solvent to remove potential interferences.

-

Elution: The target PFAS analytes are eluted from the cartridge using a basic solvent, typically methanol with a small amount of ammonium hydroxide.

-

Concentration: The eluate is concentrated to a small volume, often under a gentle stream of nitrogen.

3.2.2. Soil and Sediment Samples

-

Sample Preparation: Soil and sediment samples are typically air-dried and homogenized.

-

Extraction: A subsample is mixed with a basic extraction solvent (e.g., methanol with ammonium hydroxide) and shaken or sonicated to extract the PFAS. Isotopically labeled internal standards are added prior to extraction.

-

Centrifugation and Filtration: The extract is centrifuged, and the supernatant is filtered to remove solid particles.

-

Cleanup: The extract may require a cleanup step using graphitized carbon black (GCB) to remove co-extracted organic matter that can interfere with the analysis. The cleaned extract is then concentrated.

3.2.3. Biological Tissues

-

Homogenization: Tissue samples are homogenized to ensure uniformity.

-

Extraction: Similar to soil and sediment, tissues are extracted with a basic solvent mixture.

-

Cleanup: Tissue extracts often require more extensive cleanup steps, which may include both GCB and SPE, to remove lipids and other biological macromolecules.

-

Concentration: The final extract is concentrated before analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS due to its high sensitivity and selectivity.

-

Chromatographic Separation: The concentrated extract is injected into a liquid chromatograph. A C18 or similar reversed-phase column is typically used to separate the different PFAS analytes. The separation of linear and branched isomers can be challenging and often requires specialized chromatographic conditions or columns.

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in negative ion mode, and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for each PFAS, including individual branched isomers where standards are available.

-

Quantification: The concentration of each isomer is determined by comparing its response to that of its corresponding isotopically labeled internal standard (isotope dilution). For branched isomers without specific labeled standards, they are often quantified using the response factor of the linear isomer.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological signaling pathways potentially affected by branched-chain PFAS isomers.

Experimental Workflows

Caption: Workflow for PFAS isomer analysis in water samples.

Caption: Workflow for PFAS isomer analysis in solid samples.

Signaling Pathways

Caption: PPARα signaling pathway and potential PFAS interaction.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. eurofins.se [eurofins.se]

- 3. eurofins.se [eurofins.se]

- 4. Frontiers | Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach [frontiersin.org]

- 5. Distribution and effects of branched versus linear isomers of PFOA, PFOS, and PFHxS: A review of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution and effects of branched versus linear isomers of PFOA, PFOS, and PFHxS: A review of recent literature [agris.fao.org]

- 7. cswab.org [cswab.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

The Unwritten Chapter: Navigating the Toxicological Data Gap for Perfluoro-3,7-dimethyloctanoic Acid (PFDMOA)

A comprehensive review of publicly available scientific literature and regulatory databases reveals a significant lack of specific toxicological data for Perfluoro-3,7-dimethyloctanoic acid (PFDMOA), a member of the vast family of per- and polyfluoroalkyl substances (PFAS). While general hazard classifications exist, critical quantitative data required for a thorough risk assessment and understanding of its potential impact on human health and the environment are conspicuously absent. This whitepaper outlines the current state of knowledge and highlights the critical need for further research to fill these knowledge gaps.

Currently, the toxicological profile of PFDMOA is primarily defined by general hazard statements found in Safety Data Sheets (SDS). These documents consistently classify PFDMOA as a substance that can cause skin and eye irritation, and may lead to respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals further categorizes it with hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). However, these classifications provide only a preliminary indication of potential hazards and do not offer the detailed, quantitative toxicological endpoints necessary for a robust safety assessment by researchers, scientists, and drug development professionals.

Crucially, there is a notable absence of key toxicological metrics for PFDMOA in the public domain. This includes:

-

Acute Toxicity Data: No publicly available studies report the median lethal dose (LD50) for oral, dermal, or inhalation routes of exposure.

-

Repeated Dose Toxicity Data: Information on the effects of sub-chronic or chronic exposure is unavailable. Consequently, critical values such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) have not been established.

-

Specific Target Organ Toxicity: While respiratory irritation is suggested, there is no data to identify other potential target organs following single or repeated exposure.

-

Genotoxicity, Carcinogenicity, and Reproductive/Developmental Toxicity: There are no available studies assessing the mutagenic, carcinogenic, or reproductive and developmental effects of PFDMOA.

This scarcity of specific data for PFDMOA stands in stark contrast to the extensive body of research available for other well-known PFAS compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These legacy PFAS have been the subject of numerous in vivo and in vitro studies, which have elucidated their mechanisms of toxicity, including the activation of peroxisome proliferator-activated receptors (PPARs) and disruption of endocrine function. However, the unique branched-chain structure of PFDMOA may lead to different toxicokinetic and toxicodynamic properties compared to its linear-chain counterparts, making direct extrapolation of data from PFOA or PFOS scientifically unsound.

The absence of detailed experimental protocols for toxicological studies on PFDMOA further compounds the challenge. Without access to methodologies from completed studies, researchers seeking to investigate the toxicology of this compound must develop and validate new protocols, a time-consuming and resource-intensive process.

Similarly, the lack of information on the molecular mechanisms of PFDMOA's potential toxicity means that no signaling pathways have been described. This knowledge is fundamental for understanding how the substance might exert adverse effects at a cellular and molecular level and is a prerequisite for developing predictive toxicological models.

The Path Forward: A Call for Targeted Research

To address the significant data gaps in the toxicological profile of this compound, a concerted research effort is imperative. The following experimental investigations are critical to building a comprehensive understanding of its potential risks:

Proposed Experimental Workflow for PFDMOA Toxicological Assessment

Caption: A proposed workflow for systematically evaluating the toxicology of PFDMOA.

Biodegradation pathways of branched perfluorinated acids

An In-depth Technical Guide on the Biodegradation Pathways of Branched Perfluorinated Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by their exceptional stability, which leads to their persistence in the environment. While much of the research on PFAS biodegradation has focused on linear isomers, branched-chain PFAS represent a significant and understudied fraction of this contaminant class. This technical guide provides a comprehensive overview of the current understanding of the biodegradation pathways of branched perfluorinated acids. It synthesizes available data on microbial and enzymatic degradation, identifies key intermediates, and presents relevant experimental protocols. Despite significant research efforts, the biodegradation of many branched PFAS, particularly saturated perfluorinated carboxylic and sulfonic acids, remains a considerable challenge, with complete mineralization pathways yet to be fully elucidated. This document highlights the known mechanisms of degradation, presents quantitative data where available, and outlines the experimental approaches used to study these complex processes.

Introduction

Branched perfluorinated acids are isomers of their linear counterparts, often produced as byproducts during electrochemical fluorination. Their unique structures can influence their physicochemical properties, environmental fate, and toxicological profiles. Understanding the biodegradation of these branched isomers is crucial for developing effective bioremediation strategies for PFAS-contaminated sites. This guide delves into the known microbial and enzymatic pathways involved in the transformation of these persistent compounds.

Biodegradation Pathways of Branched Perfluorinated Acids

The biodegradation of branched perfluorinated acids is a complex process that is not yet fully understood. However, research has identified several potential pathways, primarily involving defluorination and chain-shortening reactions.

Reductive Defluorination of Unsaturated Branched Fluorinated Carboxylic Acids (FCAs)

Recent studies have shown that microbial consortia are capable of reductively defluorinating certain branched, unsaturated FCAs. A key structural feature for this biotransformation appears to be the presence of a carbon-carbon double bond (C=C) in the α,β-position relative to the carboxyl group.

A proposed pathway involves the initial reduction of the C=C double bond, followed by the removal of fluorine atoms. For instance, the microbial reductive defluorination of C6 branched unsaturated FCAs has been reported, suggesting a structure-dependent biodegradation mechanism.[1][2][3]

Figure 1: Proposed pathway for microbial reductive defluorination of unsaturated branched FCAs.

Cometabolism of Branched Perfluorooctane Sulfonate (PFOS)

Evidence suggests that branched PFOS isomers can be biodegraded through cometabolism, where the degradation is facilitated by the presence of other compounds that serve as primary growth substrates for the microorganisms. A study demonstrated that an anaerobic dehalogenating microbial culture (WBC-2), in the presence of chlorinated solvents as co-contaminants, was able to degrade both linear and branched PFOS isomers at similar rates.[4] This process is thought to be initiated by desulfonation, followed by defluorination, although the precise enzymatic mechanisms and intermediate products for the branched isomers are not yet fully characterized.

Figure 2: Cometabolic degradation of branched PFOS isomers.

Abiotic Degradation of GenX

GenX, a branched-chain perfluoroether carboxylic acid, has been shown to undergo degradation through abiotic processes such as UV/sulfite treatment and electrochemical oxidation. While not a biological pathway, understanding these mechanisms can provide insights into potential enzymatic reactions. In the UV/sulfite system, degradation is initiated by hydrated electrons and proceeds through intermediates like trifluoroacetic acid (TFA) and perfluoroacetic acid (PFA). Electrochemical oxidation follows a different pathway, involving hydroxyl radicals.[5]

Figure 3: Abiotic degradation pathways of GenX.

Key Enzymes in Branched Perfluorinated Acid Biodegradation

While specific enzymes responsible for the degradation of branched PFAS have not been definitively identified, several classes of enzymes are implicated based on studies of related compounds.

-

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. Haloacid dehalogenases, in particular, are known to act on α-haloacids and could potentially be involved in the defluorination of branched PFAS.[6][7]

-

Reductive Dehalogenases: Cobalamin-dependent reductive dehalogenases are suggested to play a role in the reductive defluorination of PFAS, including branched isomers.[6]

-

Cytochrome P450 Monooxygenases: These versatile enzymes are known to be involved in the metabolism of a wide range of xenobiotics and could potentially initiate the degradation of branched PFAS through hydroxylation reactions.

Quantitative Data on Biodegradation

Quantitative data on the biodegradation of branched perfluorinated acids is limited. The following table summarizes a key finding from a study on the anaerobic biodegradation of PFOS isomers.

| Compound | Initial Concentration | Co-contaminant | Microbial Culture | Incubation Time (days) | Removal Efficiency (%) | Reference |

| Branched PFOS Isomers | Not specified | Chlorinated Solvents | WBC-2 | 45 | ~46.4 ± 11.0 | [4] |

| Linear PFOS | Not specified | Chlorinated Solvents | WBC-2 | 45 | ~46.4 ± 11.0 | [4] |

Experimental Protocols

Detailed experimental protocols for studying the biodegradation of branched perfluorinated acids are not widely available. However, a general approach can be adapted from studies on linear PFAS isomers.

General Protocol for Anaerobic Biodegradation Microcosm Study

This protocol outlines a general procedure for assessing the anaerobic biodegradation of branched perfluorinated acids in sediment microcosms.

1. Microcosm Setup:

- In an anaerobic chamber, dispense sediment and anaerobic mineral medium into serum bottles.

- Spike the microcosms with the target branched perfluorinated acid to the desired concentration.

- If investigating cometabolism, add the primary substrate (e.g., chlorinated solvents, acetate).

- Prepare sterile controls by autoclaving a subset of the microcosms.

- Seal the bottles with butyl rubber stoppers and aluminum crimps.

2. Incubation:

- Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C).

3. Sampling and Analysis:

- Periodically sacrifice triplicate microcosms from each treatment group.

- Separate the aqueous and solid phases by centrifugation.

- Extract the branched perfluorinated acid and potential metabolites from both phases using an appropriate solvent (e.g., methanol).

- Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of the parent compound and identification of transformation products.

- Measure fluoride concentration in the aqueous phase using an ion-selective electrode to assess defluorination.

"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Microcosm_Setup" [label="Set up Anaerobic\nMicrocosms"];

"Incubation" [label="Incubate under\nControlled Conditions"];

"Sampling" [label="Periodic Sacrificial\nSampling"];

"Phase_Separation" [label="Separate Aqueous and\nSolid Phases"];

"Extraction" [label="Solvent Extraction of\nAnalytes"];

"Analysis" [label="LC-MS/MS or GC-MS Analysis\nFluoride Measurement"];

"Data_Interpretation" [label="Data Interpretation and\nPathway Elucidation"];

"End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Microcosm_Setup";

"Microcosm_Setup" -> "Incubation";

"Incubation" -> "Sampling";

"Sampling" -> "Phase_Separation";

"Phase_Separation" -> "Extraction";

"Extraction" -> "Analysis";

"Analysis" -> "Data_Interpretation";

"Data_Interpretation" -> "End";

}

Figure 4: General experimental workflow for a microcosm biodegradation study.

Analytical Methods

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive technique for the analysis of perfluorinated acids in environmental matrices. It allows for the separation and quantification of different isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of PFAS, particularly after derivatization to increase their volatility. It can provide excellent resolution of branched isomers.[8]

Conclusion and Future Directions

The biodegradation of branched perfluorinated acids is an emerging field of research with significant knowledge gaps. While some progress has been made in understanding the degradation of unsaturated branched FCAs and the cometabolism of branched PFOS, comprehensive biodegradation pathways for many other branched isomers, especially saturated perfluorocarboxylic and sulfonic acids, remain elusive.

Future research should focus on:

-

Isolating and characterizing microorganisms and microbial consortia capable of degrading a wider range of branched perfluorinated acids.

-

Identifying and characterizing the specific enzymes and genes involved in these degradation pathways.

-

Elucidating the complete metabolic pathways and identifying all intermediate and final degradation products.

-

Conducting studies that directly compare the biodegradation rates and pathways of branched versus linear isomers under various environmental conditions.

-

Developing and standardizing detailed experimental protocols for studying the biodegradation of branched PFAS to ensure reproducibility and comparability of data across different studies.

A deeper understanding of these processes is essential for the development of effective and sustainable bioremediation technologies to address the challenge of PFAS contamination.

References

- 1. Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anaerobic biodegradation of perfluorooctane sulfonate (PFOS) and microbial community composition in soil amended with a dechlorinating culture and chlorinated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toward the development of a molecular toolkit for the microbial remediation of per-and polyfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Environmental Journey of Perfluoro-3,7-dimethyloctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA), a member of the vast family of per- and polyfluoroalkyl substances (PFAS), presents a complex challenge to environmental scientists due to its unique branched structure. This technical guide provides a comprehensive overview of the current understanding of its environmental fate and transport, offering insights into its persistence, mobility, and transformation potential. In the absence of extensive direct experimental data for PF-3,7-DMOA, this guide draws upon established principles for branched PFAS and standardized analytical and experimental protocols to equip researchers with the necessary tools for its study and risk assessment.

Physicochemical Properties

Understanding the fundamental physicochemical properties of PF-3,7-DMOA is the first step in predicting its environmental behavior. While experimental data for this specific compound is limited, its properties can be inferred from its structure and comparison with other branched PFAS.

| Property | Value / Description | Source |

| Chemical Formula | C₁₀HF₁₉O₂ | - |

| Molecular Weight | 514.08 g/mol | - |

| Structure | Branched perfluoroalkyl carboxylic acid | - |

| Octanol-Water Partition Coefficient (log Kow) | Estimated to be lower than its linear isomer, PFOA, due to its branched structure which can decrease lipophilicity. Computational models can provide estimates. | General trend for branched PFAS |

| Organic Carbon-Water Partitioning Coefficient (log Koc) | Expected to be lower than linear C8 PFAS, indicating potentially higher mobility in soil and sediment. The branching increases steric hindrance and reduces the effectiveness of hydrophobic interactions with organic matter. | General trend for branched PFAS |

| Water Solubility | Expected to be relatively high for a fluorinated compound, a characteristic of many PFAS that contributes to their mobility in aqueous environments. | General trend for PFAS |

| Vapor Pressure | Expected to be low, limiting its volatility from water and soil surfaces. | General trend for PFAS |

| Henry's Law Constant | Expected to be low, suggesting that volatilization from water bodies is not a significant transport pathway. | General trend for PFAS |

Environmental Fate and Transport Mechanisms

The environmental journey of PF-3,7-DMOA is governed by a series of interconnected processes that dictate its distribution and persistence across various environmental compartments.

Environmental fate pathways of PF-3,7-DMOA.

Partitioning Behavior

Sorption to Soil and Sediment: The partitioning of PF-3,7-DMOA between water and solid phases, such as soil and sediment, is a critical process influencing its mobility. The organic carbon-water partitioning coefficient (Koc) is a key parameter in this regard. For branched PFAS like PF-3,7-DMOA, Koc values are generally lower than their linear counterparts. This is attributed to the branched structure, which can sterically hinder interactions with organic matter, leading to weaker sorption and consequently, higher mobility in subsurface environments.

Transformation and Degradation

PFAS are notoriously persistent in the environment due to the strength of the carbon-fluorine bond. However, some transformation and degradation processes can occur under specific conditions.

Biotransformation: Biotic degradation of highly fluorinated compounds like PF-3,7-DMOA is generally considered to be very slow to negligible under typical environmental conditions. The branched structure may further increase its resistance to microbial degradation compared to some linear PFAS.

Abiotic Degradation:

-

Photodegradation: Direct photolysis of PF-3,7-DMOA in the environment is expected to be limited as it does not significantly absorb sunlight. However, indirect photodegradation in the presence of photosensitizers could potentially occur.

-

Hydrolysis: The carboxylate headgroup of PF-3,7-DMOA is stable to hydrolysis under environmentally relevant pH conditions.

Experimental Protocols

To facilitate further research on the environmental fate and transport of PF-3,7-DMOA and other branched PFAS, this section outlines standardized experimental protocols for determining key environmental parameters.

Determination of Octanol-Water Partition Coefficient (Kow) - HPLC Method (OECD Guideline 117)

This method is suitable for determining the Kow of compounds that are soluble in the mobile phase.

Workflow for Kow determination by HPLC.

-

Apparatus: High-Performance Liquid Chromatograph (HPLC) with a UV detector, analytical column (e.g., C18), and data acquisition system.

-

Reagents: HPLC-grade water, organic solvent (e.g., methanol or acetonitrile), reference compounds with known log Kow values spanning the expected range for PF-3,7-DMOA.

-

Procedure:

-

Prepare a mobile phase of a suitable water/organic solvent mixture.

-

Prepare stock solutions of the reference compounds and PF-3,7-DMOA in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the reference compounds and PF-3,7-DMOA and record their retention times (tR).

-

Determine the dead time (t0) of the column by injecting a non-retained substance (e.g., uracil).

-

Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0.

-

Plot a calibration curve of log k versus log Kow for the reference compounds.

-

Determine the log Kow of PF-3,7-DMOA by interpolating its log k value on the calibration curve.

-

Determination of Soil Organic Carbon-Water Partitioning Coefficient (Koc) - Batch Equilibrium Method (OECD Guideline 106)

This method measures the sorption of a chemical to soil or sediment.

Workflow for Koc determination by batch equilibrium.

-

Materials: Soil or sediment with known organic carbon content (foc), PF-3,7-DMOA, background electrolyte solution (e.g., 0.01 M CaCl₂), centrifuge, shaker, analytical instrumentation (LC-MS/MS).

-

Procedure:

-

Weigh a known amount of soil into a series of centrifuge tubes.

-

Add a known volume of PF-3,7-DMOA solution of a known initial concentration to each tube.

-

Include control samples without soil to account for potential losses.

-

Shake the tubes for a predetermined equilibrium time (e.g., 24-48 hours).

-

Centrifuge the tubes to separate the solid and aqueous phases.

-

Analyze the concentration of PF-3,7-DMOA in the aqueous phase (Ceq) using LC-MS/MS.

-

Calculate the amount of PF-3,7-DMOA sorbed to the soil by mass balance.

-

Calculate the soil-water distribution coefficient (Kd) as the ratio of the sorbed concentration to the aqueous concentration.

-

Calculate Koc by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).

-

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This protocol is designed to determine the rate and pathway of biodegradation in soil.

-

Materials: Radiolabeled (¹⁴C) PF-3,7-DMOA (if available, for mineralization studies), characterized soils, incubation vessels, trapping solutions for CO₂ and volatile organics, analytical instrumentation (LSC, LC-MS/MS).

-

Procedure:

-

Treat soil samples with a known concentration of PF-3,7-DMOA.

-

Adjust soil moisture to a specified level.

-

For aerobic studies, maintain an aerobic atmosphere by flushing with air. For anaerobic studies, establish and maintain anaerobic conditions (e.g., by purging with nitrogen).

-

Incubate the samples in the dark at a constant temperature.

-

At various time intervals, sacrifice replicate samples and extract the soil to determine the concentration of the parent compound and potential transformation products.

-

For studies with radiolabeled compound, analyze the trapping solutions for ¹⁴CO₂ to quantify mineralization.

-

Determine the dissipation half-life (DT50) of PF-3,7-DMOA in soil.

-

Analytical Methodology

The accurate quantification of PF-3,7-DMOA in environmental matrices is essential for fate and transport studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art analytical technique for PFAS analysis.

Sample Preparation:

-

Water: Solid-phase extraction (SPE) is commonly used to concentrate the analyte and remove matrix interferences.

-

Soil and Sediment: Solvent extraction (e.g., with methanol or acetonitrile) followed by SPE cleanup is typically required.

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase chromatography with a C18 column is commonly employed for the separation of PFAS.

-

Mass Spectrometry: Tandem mass spectrometry operating in negative electrospray ionization (ESI) mode provides high selectivity and sensitivity for the detection and quantification of PF-3,7-DMOA. Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions.

Conclusion

The environmental fate and transport of this compound are complex and require further investigation. Its branched structure likely leads to increased mobility in soil and potentially different bioaccumulation behavior compared to its linear counterparts. The standardized experimental protocols and advanced analytical techniques outlined in this guide provide a robust framework for researchers to generate the much-needed data to accurately assess the environmental risks posed by this and other emerging branched PFAS. Continued research is crucial to fill the existing data gaps and to develop effective management and remediation strategies for this persistent class of environmental contaminants.

Spectral Data Analysis of Perfluoro-3,7-dimethyloctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectral data for Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA), a branched-chain perfluoroalkyl carboxylic acid. Due to the limited availability of public spectral data for this specific compound, this guide combines existing mass spectrometry data with representative methodologies and illustrative nuclear magnetic resonance data to provide a comprehensive analytical framework.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical technique for the identification and quantification of per- and polyfluoroalkyl substances (PFAS). The following data has been compiled from publicly available resources.

Tabulated Mass Spectrometry Data

The table below summarizes the mass spectrometry data for the deprotonated molecule of this compound ([M-H]⁻).

| Parameter | Value | Source |

| Molecular Formula | C₁₀HF₁₉O₂ | --INVALID-LINK-- |

| Molecular Weight | 514.08 g/mol | --INVALID-LINK-- |

| Precursor Ion (m/z) | 512.95947 | --INVALID-LINK-- |

| Adduct | [M-H]⁻ | --INVALID-LINK-- |

| Fragment Ions (m/z) | ||

| 468.9697 | --INVALID-LINK-- | |

| 268.98264 | --INVALID-LINK-- | |

| 218.98668 | --INVALID-LINK-- | |

| 68.99557 | --INVALID-LINK-- |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

The following is a representative experimental protocol for the analysis of this compound, based on common methodologies for PFAS analysis.

Instrumentation:

-

Liquid Chromatograph: Vanquish LC system (Thermo Scientific) or equivalent.

-

Mass Spectrometer: Exploris 120 Orbitrap (Thermo Scientific) or equivalent high-resolution mass spectrometer.[1]

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column suitable for PFAS analysis (e.g., Waters ACQUITY UPLC BEH C18, Agilent ZORBAX RRHD Eclipse Plus C18).

-

Mobile Phase A: 20 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Desolvation Temperature: 350 - 450 °C.

-

Acquisition Mode: Full scan for precursor identification and targeted MS/MS for fragmentation analysis.

-

Collision Energy: Ramped or fixed collision energy (e.g., 10-40 eV) to induce fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the last update, experimental NMR spectral data for this compound is not available in publicly accessible databases. The following data is a hypothetical representation based on the known structure of the molecule and typical ¹⁹F NMR chemical shifts for similar branched perfluoroalkyl substances. This is for illustrative purposes only.

Tabulated ¹⁹F NMR Data (Hypothetical)

| Assignment | Chemical Shift (δ) / ppm | Multiplicity |

| -CF₃ (at C-7) | -72 to -75 | t |

| -CF₃ (at C-3) | -78 to -82 | m |

| -CF₂- (chain) | -118 to -126 | m |

| -CF- (at C-3) | -135 to -145 | m |

| -CF- (at C-7) | -175 to -185 | m |

| -COOH | Not observed in ¹⁹F NMR | - |

Experimental Protocol: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for acquiring ¹⁹F NMR spectra of perfluorinated compounds.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Acetone-d₆, Acetonitrile-d₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), for chemical shift referencing.

Instrumental Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine-observe probe.

-

Nucleus: ¹⁹F

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width is necessary to cover the entire range of ¹⁹F chemical shifts (e.g., -50 to -250 ppm).

-

Number of Scans: 128 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the internal standard.

-

Visualizations

The following diagrams illustrate the general analytical workflow for the characterization of this compound.

Caption: General analytical workflow for this compound.

Caption: Logical flow for mass spectral data interpretation.

References

In-Depth Technical Guide: Perfluoro-3,7-dimethyloctanoic Acid (CAS 172155-07-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available technical data for Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA). A comprehensive review of scientific literature and safety data sheets has revealed a notable scarcity of in-depth experimental research on this specific branched-chain per- and polyfluoroalkyl substance (PFAS). Much of the available information is extrapolated from studies on other well-known PFAS compounds like PFOA and PFOS. Therefore, critical data regarding detailed experimental protocols, specific biological activities, and mechanisms of action for PF-3,7-DMOA are not available in the public domain.

Chemical Identity and Physicochemical Properties

This compound is a branched-chain perfluorinated carboxylic acid. Its structure consists of an eight-carbon chain with fluorine atoms replacing all hydrogen atoms, a carboxylic acid functional group, and two trifluoromethyl branches at positions 3 and 7.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 172155-07-6 | [1][2][3][4] |

| Molecular Formula | C₁₀HF₁₉O₂ | [1][2][3] |

| Molecular Weight | 514.08 g/mol | [1][2][3][5] |

| IUPAC Name | 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | [6][7] |

| Synonyms | PF-3,7-DMOA, P37DMOA, 3,7-Bis(trifluoromethyl)-2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluorooctanoic acid | [1][3][6] |

| Physical State | Clear Liquid | [8] |

| Boiling Point | 215-217 °C | [8] |

| Vapor Pressure | <1 mmHg | [8] |

| Storage Temperature | Freeze (< -10 °C) | [9] |

Synthesis and Manufacturing

Analytical Methodologies

The detection and quantification of this compound, like other PFAS, are primarily achieved through advanced chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and sensitive method for the analysis of PFAS in various environmental and biological matrices. While a specific, detailed protocol for PF-3,7-DMOA is not published, the general workflow for PFAS analysis is applicable.

General Experimental Workflow for PFAS Analysis:

Caption: General workflow for PFAS analysis using LC-MS/MS.

Experimental Considerations:

-

Sample Preparation: Solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges is a common method for extracting and concentrating PFAS from aqueous samples. For solid matrices, solvent extraction (e.g., with acetonitrile) followed by cleanup is typical.[10]

-

Chromatographic Separation: Reversed-phase liquid chromatography is used to separate different PFAS based on their chain length and functional group.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for each target analyte. For PF-3,7-DMOA, a precursor ion of m/z 513 would be expected, corresponding to [M-H]⁻.

Table 2: Example LC-MS/MS Parameters for PFAS Analysis

| Parameter | Typical Value/Condition |

| LC Column | C18 reversed-phase |

| Mobile Phase A | Water with ammonium acetate or acetic acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Ionization Mode | Negative Electrospray (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Toxicological Profile

There is a significant lack of specific toxicological data for this compound. The information available is generally from Safety Data Sheets (SDS) and is qualitative. For a broader understanding of potential hazards, data from structurally related and more extensively studied PFAS, such as PFOA and PFOS, are often considered, though direct extrapolation of toxicity is not always accurate, especially for branched isomers.

Table 3: Hazard Classification for this compound

| Hazard Statement | Classification | Source(s) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [5] |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | [5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [5] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Based on available data, the classification criteria are not met. | [5] |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | Based on available data, the classification criteria are not met. | [5] |

It is crucial to note that the classifications of "not met" are based on the current lack of data and do not definitively indicate an absence of hazard.

Biological Activity and Mechanism of Action

Lipase Activity

One source mentions that 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)-octanoic acid is used to "tune lipase activity".[11][12] However, no primary research articles or detailed experimental data could be found to substantiate this claim, explain the mechanism, or describe the experimental context (e.g., the type of lipase, the experimental system, or the nature of the "tuning"). This remains an area requiring further investigation.

Potential Signaling Pathways (Extrapolated from other PFAS)

No studies have been identified that investigate the specific signaling pathways affected by this compound. Research on other long-chain PFAS, such as PFOA, has implicated several pathways, including the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. Activation of PPARα is a key event in the hepatotoxicity observed in rodents exposed to PFOA.[13] It is plausible that other long-chain PFAS, including branched isomers, may interact with similar nuclear receptors, but this has not been experimentally verified for PF-3,7-DMOA.

Caption: Postulated PPARα activation pathway by some PFAS.

Environmental Fate and Ecotoxicity

Persistence and Degradation

Like other perfluorinated compounds, this compound is expected to be highly persistent in the environment due to the strength of the carbon-fluorine bond. These "forever chemicals" are resistant to hydrolysis, photolysis, and microbial degradation under typical environmental conditions. Some research has explored the reductive defluorination of branched PFAS using cobalt complexes, suggesting that C-F bonds at tertiary carbons (as found in PF-3,7-DMOA) may be more susceptible to cleavage under specific catalytic conditions compared to linear PFAS.[14] However, evidence for natural biodegradation of this compound is lacking.[15]

Bioaccumulation and Environmental Distribution

The environmental behavior of branched PFAS can differ from their linear counterparts. Some studies suggest that linear PFAS tend to sorb more strongly to soil and sediment, while branched isomers may be more mobile in water.[16] The specific partitioning coefficients and bioaccumulation factors for PF-3,7-DMOA have not been reported. As a C10 compound, it is considered a long-chain PFAS, which generally have a higher potential for bioaccumulation than short-chain PFAS.

Conclusion and Future Research Directions

This compound (CAS 172155-07-6) is a branched-chain PFAS for which there is a significant lack of publicly available scientific data. While its basic physicochemical properties are known, its synthesis, detailed toxicology, biological mechanisms of action, and environmental fate are poorly characterized. The mention of its use in tuning lipase activity is intriguing but requires experimental validation.

For researchers, scientists, and drug development professionals, this compound represents an area with many unanswered questions. Future research should focus on:

-

Toxicological Assessment: Conducting in vitro and in vivo studies to determine key toxicological endpoints (e.g., cytotoxicity, genotoxicity, developmental toxicity, and endocrine disruption potential).

-

Mechanism of Action: Investigating the interaction of PF-3,7-DMOA with cellular targets, including nuclear receptors like PPARs and other potential pathways, to elucidate its biological effects.

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this branched isomer, as it may differ significantly from linear PFAS.

-

Environmental Studies: Quantifying its partitioning behavior, bioaccumulation potential, and susceptibility to advanced degradation technologies.

Until such data becomes available, any handling or assessment of this compound should be done with caution, assuming a hazard profile similar to other long-chain perfluorinated carboxylic acids.

References

- 1. scbt.com [scbt.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. achemtek.com [achemtek.com]

- 4. 172155-07-6 Cas No. | Perfluoro(3,7-dimethyloctanoic acid) | Apollo [store.apolloscientific.co.uk]

- 5. cpachem.com [cpachem.com]

- 6. This compound - Wikidata [wikidata.org]

- 7. mdm.sandre.eaufrance.fr [mdm.sandre.eaufrance.fr]

- 8. exfluor.com [exfluor.com]

- 9. accustandard.com [accustandard.com]

- 10. nxp.com [nxp.com]

- 11. This compound | 172155-07-6 [amp.chemicalbook.com]

- 12. This compound | 172155-07-6 [chemicalbook.com]

- 13. Perfluoroalkyl acids: a review of monitoring and toxicological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. escholarship.org [escholarship.org]

- 16. Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Nomenclature of Perfluoro-3,7-dimethyloctanoic acid

This technical guide provides a detailed overview of the various names, synonyms, and identifiers for the chemical compound Perfluoro-3,7-dimethyloctanoic acid. The information is intended for researchers, scientists, and professionals in drug development who require precise and comprehensive details for identification and documentation.

Nomenclature and Identifiers

This compound is a per- and polyfluoroalkyl substance (PFAS).[1] Accurate identification of this compound is crucial for research, regulatory compliance, and safety. The following table summarizes its various names and chemical identifiers.

| Identifier Type | Identifier |

| Common Name | This compound |

| IUPAC Name | 2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid[2] |

| CAS Number | 172155-07-6[2][3][4][5][6] |

| EC Number | 671-192-7[2][7] |

| Molecular Formula | C10HF19O2[2][3][4][6][8] |

| Molecular Weight | 514.08 g/mol [2][3][4][9] |

| Abbreviation | PF-3,7-DMOA[1][3][10] |

Synonyms and Alternate Names

The compound is also known by several other names in literature and chemical databases. These are listed below for comprehensive reference.

-

3,7-Bis(trifluoromethyl)-2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluorooctanoic acid[4][6][8]

-

Octanoic acid, 2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)-[2][8][10]

-

PF3,7DIMEOA[8]

-

P37DMOA[2]

-

Caprylic Acid Impurity 82[8]

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the primary name, its systematic IUPAC name, and its common abbreviation.

References

- 1. Perfluor(3,7-dimethyloctansäure) – Wikipedia [de.wikipedia.org]

- 2. 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | C10HF19O2 | CID 2776093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achemtek.com [achemtek.com]

- 4. scbt.com [scbt.com]

- 5. accustandard.com [accustandard.com]

- 6. exfluor.com [exfluor.com]

- 7. Perfluoro(3,7-dimethyloctanoic acid), CAS No. 172155-07-6 | A to Z | Chemicals | Carl ROTH - Belgium [carlroth.com]

- 8. This compound | 172155-07-6 [amp.chemicalbook.com]